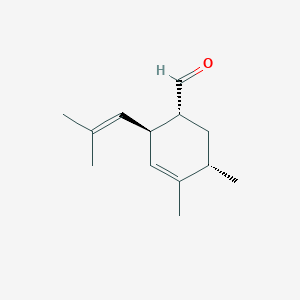
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- is an organic compound with a complex structure. It belongs to the class of cyclohexene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones in the presence of a base to form β-hydroxy aldehydes or ketones, followed by dehydration to yield α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form cyclohexene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis techniques, optimized for yield and purity. This may include:
Catalytic Processes: Using catalysts to increase the efficiency and selectivity of the reactions.
Continuous Flow Reactors: Implementing continuous flow chemistry to enhance reaction control and scalability.
化学反应分析
Types of Reactions
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic or nucleophilic substitution reactions at the cyclohexene ring or the aldehyde group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), and other transition metal catalysts.
Major Products Formed
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Primary alcohols and alkanes.
Substitution Products: Various substituted cyclohexene derivatives.
科学研究应用
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include:
Enzyme Inhibition or Activation: Modulating the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to trigger or block signaling pathways.
Gene Expression: Influencing the expression of specific genes through interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
Cyclohexene-1-carboxaldehyde: A simpler analog with similar reactivity.
4,5-Dimethyl-2-(2-methyl-1-propenyl)-cyclohexene: Lacks the aldehyde group but shares the cyclohexene core structure.
2-Methyl-1-propenyl-cyclohexene derivatives: Variations in the substitution pattern on the cyclohexene ring.
Uniqueness
3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2R,5S)-rel- is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.
属性
CAS 编号 |
42507-56-2 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
(1R,2R,5S)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12+,13-/m0/s1 |
InChI 键 |
DBKJZSIBBKOBCN-XQQFMLRXSA-N |
手性 SMILES |
C[C@H]1C[C@H]([C@@H](C=C1C)C=C(C)C)C=O |
规范 SMILES |
CC1CC(C(C=C1C)C=C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



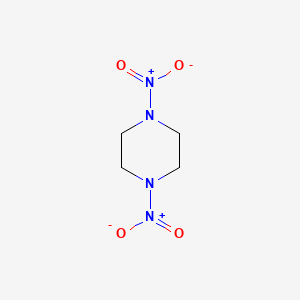

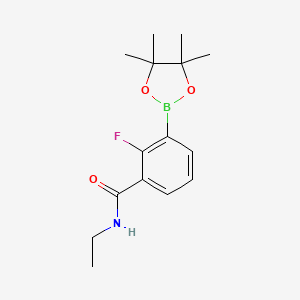
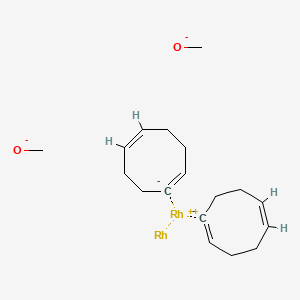
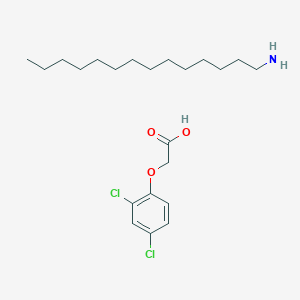
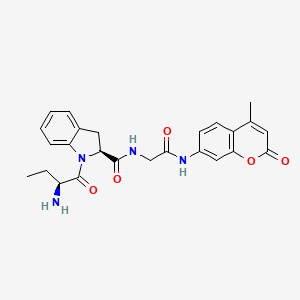
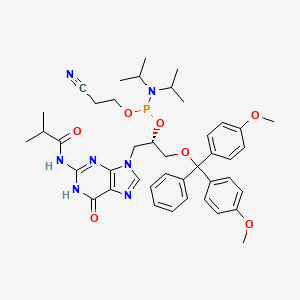
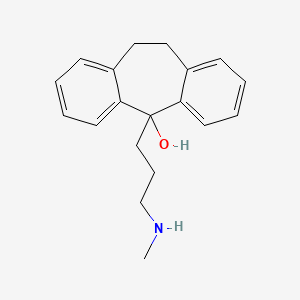

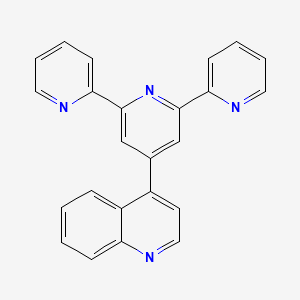

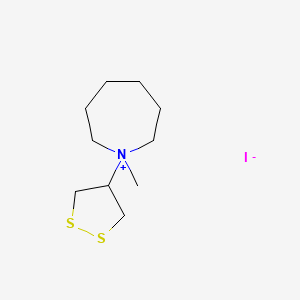
![7-(E)-p-Chlorobenzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine](/img/structure/B13729320.png)
